Bromocyclen

Vue d'ensemble

Description

Méthodes De Préparation

Le bromociclen est synthétisé par une série de réactions chimiques impliquant la bromation et la chloration du bicyclo[2.2.1]hept-2-ène . La voie de synthèse implique généralement les étapes suivantes :

Bromation : Introduction d'un atome de brome dans la structure du bicyclo[2.2.1]hept-2-ène.

Chloration : Addition de plusieurs atomes de chlore à la structure afin d'obtenir le produit hexachloré souhaité.

Les méthodes de production industrielle du bromociclen impliquent des réacteurs chimiques à grande échelle où ces réactions sont effectuées dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le bromociclen subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit, bien que cela soit moins fréquent en raison de sa grande stabilité.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants forts, des réducteurs et des nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le bromociclen a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme étalon de référence en chimie analytique pour la détermination des résidus de pesticides.

Biologie : Dans des études liées à ses effets sur divers systèmes biologiques, en particulier son rôle d'insecticide.

Médecine : Utilisation limitée en médecine vétérinaire pour le contrôle des ectoparasites.

Mécanisme d'action

Le mécanisme d'action du bromociclen implique son interaction avec le système nerveux des insectes. Il agit comme un narcotique, perturbant le fonctionnement normal des cellules nerveuses et conduisant à une paralysie et à la mort . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des récepteurs neurotransmetteurs et des canaux ioniques .

Applications De Recherche Scientifique

Pesticide Use and Environmental Impact

Bromocyclen was originally developed for agricultural use as a pesticide. However, due to its toxicity and environmental persistence, its application has been largely discontinued in many regions.

- Toxicological Studies : Research indicates that this compound can lead to poisoning in both humans and animals. A study documented eight incidents of suspected this compound poisoning, highlighting the need for stringent regulations regarding its use and disposal .

- Environmental Contamination : this compound has been detected in surface water and wastewater, particularly in northern Germany. A study reported concentrations ranging from non-detectable levels to 261 pg/L in water samples and up to 0.24 mg/kg in fish tissue . This underscores the compound's potential to bioaccumulate in aquatic ecosystems.

Analytical Chemistry Applications

This compound is significant in analytical chemistry for its role as a target analyte in pesticide residue testing.

- Enantioselective Determination : A method was developed for the enantioselective determination of this compound enantiomers in fish tissue using gas chromatography (GC) coupled with solid-phase microextraction (SPME). This method achieved detection limits as low as 0.2 ng/L for each enantiomer, demonstrating high sensitivity and selectivity .

- Gas Chromatography Techniques : The use of gas chromatography with electron-capture detection (ECD) has been pivotal in analyzing this compound residues in environmental samples. Analytical methods have been refined to improve recovery rates and reduce matrix effects when analyzing complex food matrices like kale and spinach .

Case Study 1: this compound Poisoning Incidents

A detailed report on suspected cases of this compound poisoning summarized clinical findings from multiple incidents, emphasizing the compound's acute toxicity and the necessity for immediate medical intervention upon exposure .

Case Study 2: Environmental Monitoring

In a comprehensive study on this compound contamination in northern Germany, researchers assessed the levels of this compound in river water and fish tissues. The findings revealed significant contamination linked to wastewater treatment facilities, suggesting these plants are major sources of environmental exposure .

Data Summary

The following table summarizes key analytical findings related to this compound:

Mécanisme D'action

The mechanism of action of bromociclen involves its interaction with the nervous system of insects. It acts as a narcotic, disrupting the normal function of nerve cells and leading to paralysis and death . The molecular targets and pathways involved include the inhibition of neurotransmitter receptors and ion channels .

Comparaison Avec Des Composés Similaires

Le bromociclen est similaire à d'autres insecticides organochlorés tels que la dieldrine et l'aldrine . il est unique par sa structure chimique spécifique, qui comprend un groupe bromométhyle et plusieurs atomes de chlore . Cette structure contribue à sa grande stabilité et à sa persistance dans l'environnement .

Composés similaires

- Dieldrine

- Aldrine

- Heptachlore

- Chlordane

La particularité du bromociclen réside dans sa combinaison spécifique d'atomes de brome et de chlore, qui lui confère des propriétés chimiques et biologiques distinctes .

Activité Biologique

Bromocyclen is a chiral compound characterized by a bromine atom attached to a macrocyclic structure known as cyclen, which consists of nitrogen atoms. This unique configuration imparts distinctive chemical properties and biological activities to this compound, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and toxicology.

This compound's biological activity is primarily attributed to its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological targets such as enzymes and receptors, potentially altering their activity. The specific molecular targets and pathways involved depend on the metal ion coordinated with this compound, which can modulate biochemical pathways in living organisms.

Key Mechanisms:

- Metal Ion Coordination: this compound acts as a ligand for various metal ions, influencing their availability and reactivity in biological systems.

- Enzyme Interaction: By binding to specific enzymes, this compound can modulate their activity, which may have therapeutic implications.

Applications in Research and Medicine

This compound has been investigated for its potential applications in several areas:

- Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties due to its ability to form complexes that interfere with microbial metabolism.

- Drug Delivery Systems: Its unique structure allows for the development of advanced drug delivery systems that enhance the stability and efficacy of therapeutic agents.

- Environmental Impact Studies: this compound has been detected in surface water and fish tissues, raising concerns about its environmental persistence and potential toxicity .

Case Studies

-

Contamination Studies:

A study conducted in northern Germany found significant concentrations of this compound in surface water and fish tissues. The concentrations ranged from non-detectable levels up to 261 pg/L in water samples and 0.01 to 0.24 mg/kg fat in fish muscle tissue. This research highlighted sewage plants as a primary source of contamination . -

Toxicological Assessments:

Reports of suspected this compound poisoning have emerged, detailing case histories that underscore the compound's potential health risks. Analytical results from these investigations have informed regulatory decisions regarding its use in various products .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| This compound | Chiral cyclen with bromine | Forms stable metal complexes; potential antimicrobial properties |

| Cyclen | Macrocyclic structure | Lacks bromine; used as a ligand but less reactive |

| EDTA | Chelating agent | Multiple carboxylate groups; widely used but less selective than this compound |

Propriétés

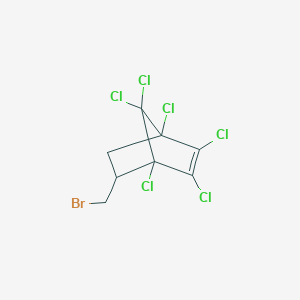

IUPAC Name |

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAASOABUJRMZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041680 | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-40-8 | |

| Record name | Bromocyclen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.